Ethyl 8-chloro-7-oxooctanoate
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Overview
Description
Ethyl 8-chloro-7-oxooctanoate is an organic compound with the molecular formula C10H17ClO3 and a molecular weight of 220.7 g/mol . It is also known by its IUPAC name, this compound . This compound is a derivative of octanoic acid and is characterized by the presence of a chloro group and a keto group on the octanoate chain .
Mechanism of Action
Target of Action
Ethyl 8-chloro-7-oxooctanoate is a synthetic compound that has been studied for its potential applications in various biochemical processes
Mode of Action
One study has shown that a variant of ε-ketoester reductase from candida parapsilosis, when exposed to this compound, showed improved activity . This suggests that the compound may interact with certain enzymes to modulate their activity.
Biochemical Pathways
Given its interaction with ε-ketoester reductase, it may be involved in the reduction of ketoesters
Result of Action
The observed increase in the activity of ε-ketoester reductase suggests that the compound may have a modulatory effect on this enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-chloro-7-oxooctanoate can be synthesized through various methods. One common method involves the addition reaction of ethyl 6-chloro-6-oxo-caproate with ethylene in the presence of aluminum trichloride as a catalyst . The reaction is carried out in a dichloroethane solution, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-7-oxooctanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-chloro-7-oxooctanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-chloro-8-oxooctanoate: Similar structure but with a different position of the keto group.
Ethyl 7-chloro-7-formylheptanoate: Another derivative with a formyl group instead of a keto group.
Uniqueness
Ethyl 8-chloro-7-oxooctanoate is unique due to the specific positioning of the chloro and keto groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
ethyl 8-chloro-7-oxooctanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO3/c1-2-14-10(13)7-5-3-4-6-9(12)8-11/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGFRSGXBIOCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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